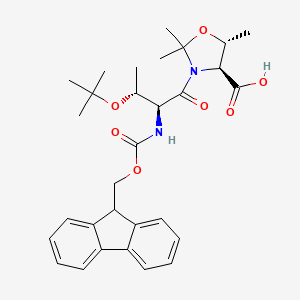![molecular formula C6H10ClNO B1446386 3-Azabicyclo[3.1.1]heptan-6-one CAS No. 1420793-66-3](/img/structure/B1446386.png)
3-Azabicyclo[3.1.1]heptan-6-one
Vue d'ensemble
Description
3-Azabicyclo[311]heptan-6-one is a bicyclic compound that features a nitrogen atom within its structure
Applications De Recherche Scientifique
3-Azabicyclo[3.1.1]heptan-6-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of novel piperidine derivatives, which are important in drug discovery.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptan-6-one typically involves a multi-step process. One efficient method includes the reaction of cyclobutanone with N,N-bis-(methoxymethyl)benzylamine and chlorotrimethylsilane in acetonitrile at 40°C . This reaction proceeds through the formation of an intermediate, which is then further processed to yield the desired bicyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.1.1]heptan-6-one and its derivatives involves interactions with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the functional groups present in the derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: This compound is similar in structure but contains a benzyl group, which influences its chemical properties and applications.
6-Azabicyclo[3.1.1]heptanes: These compounds share the bicyclic structure but differ in the substitution pattern, leading to variations in their reactivity and applications.
Uniqueness
3-Azabicyclo[3.1.1]heptan-6-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which provides distinct reactivity and potential for derivatization. This makes it a valuable compound in the synthesis of novel molecules with diverse applications.
Propriétés
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-1-5(6)3-7-2-4/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNUZDIUQQCLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one a promising building block for medicinal chemistry?
A1: The research highlights two key features of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one that make it attractive for drug development []:
- Efficient Synthesis: The compound can be synthesized in just two steps with high yields, making it readily accessible for further modification [].
- Conformationally Restricted Structure: The bicyclic structure of the compound can lead to derivatives with well-defined shapes, potentially enhancing target selectivity and improving pharmacological properties [].
Q2: What is the significance of being able to selectively derivatize the cyclobutane ring in 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one?
A2: The ability to selectively derivatize the cyclobutane ring allows chemists to introduce various functional groups at specific positions []. This control over structure is crucial for exploring structure-activity relationships (SAR). By systematically modifying the molecule and evaluating the resulting changes in biological activity, researchers can optimize the compound for desired properties, such as potency and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)
![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)


![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)



